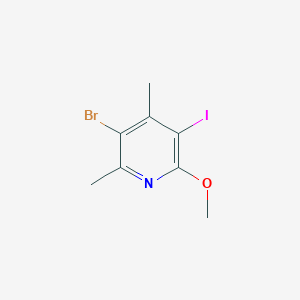

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine

Description

Propriétés

IUPAC Name |

5-bromo-3-iodo-2-methoxy-4,6-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrINO/c1-4-6(9)5(2)11-8(12-3)7(4)10/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJMGLVLANBBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)OC)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Starting Materials and Precursors

- 2,4-Dimethyl-6-methoxypyridine or closely related analogs serve as the backbone.

- Related literature indicates that pyridines substituted with methyl and methoxy groups can be halogenated selectively at free positions using electrophilic halogen sources.

Halogenation Techniques

- Bromination : Commonly performed using bromine sources such as N-bromosuccinimide (NBS) or elemental bromine under mild conditions to avoid over-bromination or side reactions.

- Iodination : Iodine monochloride (ICl) or iodine with an oxidizing agent can be used for selective iodination at the desired position.

Sequential Halogenation

- The synthesis often follows a stepwise halogenation:

- First, bromination at the 3-position due to electronic and steric factors.

- Followed by iodination at the 5-position, which is activated by the methoxy substituent at position 6.

- Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and selectivity.

Methoxylation and Methyl Substitutions

- The methoxy group is typically introduced before halogenation, often via nucleophilic substitution of a chloro or bromo precursor with methanol or sodium methoxide.

- Methyl groups at positions 2 and 4 are generally present in the starting pyridine or introduced via methylation reactions.

Detailed Synthetic Route Example

Research Findings and Optimization

- Selectivity : The presence of methoxy and methyl groups directs halogenation to specific positions due to electronic effects, improving regioselectivity.

- Reaction Conditions : Mild temperatures and controlled addition rates of halogenating agents are essential to prevent over-halogenation and decomposition.

- Solvent Choice : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile enhance reaction rates and selectivity.

- Catalysts and Additives : Use of catalysts like palladium complexes is reported in related pyridine functionalization but less common in simple halogenation steps.

- Scale-up Considerations : Industrial synthesis may employ continuous flow reactors for better control of exothermic halogenation reactions and improved safety.

Comparative Table of Halogenation Reagents and Conditions

| Halogenation Step | Reagent(s) | Solvent | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Bromination (3-position) | N-Bromosuccinimide (NBS) | DMF, Acetonitrile | 0–25°C | High selectivity, mild conditions | Requires careful control to prevent over-bromination |

| Iodination (5-position) | Iodine monochloride (ICl) or I2 + oxidant | DCM, Acetic acid | 0–40°C | Selective iodination, good yields | ICl is corrosive and requires careful handling |

| Methoxylation | Sodium methoxide in MeOH | Methanol | 60–65°C | Efficient substitution | Long reaction time, requires inert atmosphere |

Analyse Des Réactions Chimiques

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and strong nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts and boron reagents.

Applications De Recherche Scientifique

Organic Synthesis

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine serves as a crucial building block in organic synthesis. Its halogen substituents enable it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions: The bromine and iodine can be replaced with other nucleophiles, facilitating the formation of complex organic molecules.

- Coupling Reactions: It is utilized in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or alkyl groups using palladium catalysts .

Research into the biological properties of this compound and its derivatives has indicated potential applications in pharmacology:

- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial activity, making them candidates for developing new antibiotics.

- Anticancer Research: There is ongoing investigation into the anticancer properties of related compounds, which may lead to novel therapeutic agents targeting cancer cells .

Medicinal Chemistry

The compound's unique structure positions it as a candidate for drug development:

- Pharmacological Studies: Investigations into its pharmacological properties could yield new drugs for treating various diseases. The presence of halogens often enhances biological activity and specificity .

- Cholinergic Drug Synthesis: Similar compounds have been identified as intermediates in synthesizing cholinergic drugs, which are used to treat gastrointestinal disorders .

Material Science

In material science, 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine is explored for its potential use in:

- Organic Electroluminescent Devices: The compound's electronic properties may be harnessed in the development of advanced materials for displays and lighting technologies .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial efficacy of various pyridine derivatives, including those related to 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for further development into antibiotic agents .

Case Study 2: Synthesis of Cholinergic Drugs

Research focusing on the synthesis pathways involving this compound demonstrated its utility as an intermediate in producing cholinergic agents. These agents are crucial for treating conditions like Alzheimer's disease and gastrointestinal disorders. The study highlighted the efficiency of using 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine in multi-step synthesis processes that yield high purity products .

Mécanisme D'action

The mechanism of action of 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved in its biological activities are subjects of ongoing research, with studies focusing on its interaction with cellular components and potential effects on metabolic pathways .

Comparaison Avec Des Composés Similaires

Research Findings and Mechanistic Insights

- Halogen Exchange : Studies show that 5-iodo-2,4-dimethylpyridine reacts with N-bromosuccinimide (NBS) to yield 3-iodo-2,4-dimethylpyridine, underscoring the positional dependence of halogen reactivity in pyridines .

- Synthetic Challenges: The synthesis of the target compound requires precise control to avoid unintended halogen displacement, a challenge less pronounced in simpler derivatives like 5-Bromo-2,4-dimethylpyridine .

Activité Biologique

3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine (CAS No. 2140326-81-2) is a halogenated pyridine derivative with significant potential in various biological applications. Its molecular formula is C8H9BrINO, and it has a molecular weight of 341.97 g/mol. This compound has garnered attention for its potential antimicrobial and anticancer properties , making it a subject of ongoing research in medicinal chemistry.

Synthesis

The synthesis of 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine typically involves multi-step reactions starting from methoxy-substituted pyridine derivatives. Key steps include:

- Bromination and Iodination : Utilizing bromine and iodine reagents under controlled conditions to achieve selective halogenation.

- Substitution Reactions : The compound can undergo nucleophilic substitutions where bromine and iodine atoms can be replaced by other substituents.

The biological activity of this compound is believed to be mediated through its interaction with various cellular targets, influencing metabolic pathways and potentially modulating enzyme activities.

Antimicrobial Properties

Research indicates that 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine exhibits antimicrobial activity against various pathogens. For instance, studies have shown significant inhibition of bacterial growth at certain concentrations, suggesting its potential as an antibacterial agent.

Anticancer Activity

Preliminary studies have reported that this compound may inhibit cancer cell proliferation. In vitro assays demonstrated that it could induce apoptosis in specific cancer cell lines, highlighting its potential as a chemotherapeutic agent.

Case Studies

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, demonstrating promising antimicrobial properties .

- Investigation of Anticancer Effects : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM after 48 hours of treatment .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 3-Bromo-5-chloro-6-methoxy-2,4-dimethylpyridine | Structure | Moderate | Low |

| 3-Iodo-5-bromo-6-methoxy-2,4-dimethylpyridine | Structure | High | Moderate |

| 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine | Structure | High | High |

The comparative analysis indicates that 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine stands out due to its dual activity against microbial pathogens and cancer cells.

Q & A

Q. What are the common synthetic routes for 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and functionalization of a pyridine precursor. For example:

Bromination/Iodination : Start with a substituted pyridine (e.g., 2,4-dimethyl-6-methoxypyridine). Use brominating agents like NBS (N-bromosuccinimide) or iodine sources (e.g., I₂ with HNO₃) under controlled conditions. Steric and electronic effects of methoxy and methyl groups influence regioselectivity .

Directing Groups : Methoxy groups act as ortho/para directors, while methyl groups may sterically hinder certain positions. Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., DCM or THF) to enhance selectivity .

Validation : Confirm purity via column chromatography (silica gel, hexane/EtOAc gradient) and characterize using and .

Q. What purification strategies are effective for isolating 3-Bromo-5-iodo-6-methoxy-2,4-dimethylpyridine from reaction mixtures?

- Methodological Answer : Due to its polyhalogenated structure, purification requires:

- Chromatography : Use flash chromatography with silica gel and a gradient eluent (e.g., 5–20% EtOAc in hexane) to separate halogenated byproducts .

- Recrystallization : Employ ethanol/water mixtures to exploit solubility differences. Monitor crystal formation under reduced temperature (4°C) .

- Analytical Cross-Check : Validate purity via HPLC (C18 column, methanol/water mobile phase) and mass spectrometry .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis of polyhalogenated pyridines?

- Methodological Answer : Regioselectivity is influenced by substituent directing effects and steric hindrance:

- Directing Groups : Methoxy groups direct electrophilic substitution to the ortho/para positions, while iodine’s bulk may limit further substitution at adjacent sites. Use DFT calculations to predict reactive sites .

- Sequential Halogenation : Introduce bromine first (smaller atom), followed by iodine, to minimize steric clashes. Employ low-temperature conditions (-10°C) to slow competing reactions .

- Case Study : In analogous compounds (e.g., 5-bromo-2-methoxy-3-methylpyridine), iodine was introduced at the 5-position after bromination at the 3-position, achieving >90% regioselectivity .

Q. What are the potential applications of this compound in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer : The dimethylpyridine scaffold is structurally analogous to E3 ligase-binding motifs:

- PROTAC Design : Use the pyridine core as a linker or binding moiety. For example, 5-amino-2,4-dimethylpyridine derivatives bind Tudor domains in UHRF1, a protein involved in epigenetic regulation .

- Functionalization : Introduce click chemistry handles (e.g., azide/alkyne groups) at the methyl or methoxy positions for conjugation with warhead molecules .

- Validation : Test binding affinity via surface plasmon resonance (SPR) or cellular assays (e.g., Western blot for protein degradation efficiency) .

Q. How should stability issues during long-term storage be mitigated?

- Methodological Answer : Halogenated pyridines are sensitive to light and moisture:

- Storage Conditions : Store in amber vials under inert gas (N₂ or Ar) at -20°C. Desiccate using molecular sieves .

- Stability Monitoring : Perform periodic checks to detect decomposition (e.g., loss of methoxy or halogen groups) .

- Formulation : For aqueous applications, prepare lyophilized powders with stabilizers (e.g., trehalose) .

Q. How can contradictory data on reaction yields be resolved?

- Methodological Answer : Discrepancies often arise from subtle variations in conditions:

- Catalyst Screening : Test palladium vs. nickel catalysts for coupling steps. For example, Ni-catalyzed reductive coupling improves yields in dimethylpyridine syntheses .

- Solvent Optimization : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to identify ideal dielectric environments .

- Statistical Analysis : Use Design of Experiments (DoE) to model interactions between temperature, catalyst loading, and solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.